Antitubercular Potency Against Mtb H37Rv: Compound 7a vs. Rifampicin
Compound 7a (Antibacterial agent 73) exhibited promising antitubercular activity with a minimum inhibitory concentration (MIC) of 0.65 µg/mL against Mycobacterium tuberculosis H37Rv, a value reported to be 'almost equal to the Rifampicin' comparator . This head-to-head comparison within the same study establishes that compound 7a achieves potency comparable to the first-line antitubercular drug rifampicin in a standardized microdilution assay.
| Evidence Dimension | Antitubercular MIC (µg/mL) |
|---|---|
| Target Compound Data | 0.65 µg/mL |
| Comparator Or Baseline | Rifampicin (MIC value not explicitly provided in source, but stated as 'almost equal') |
| Quantified Difference | Approximately equal |
| Conditions | Mycobacterium tuberculosis H37Rv; broth microdilution method |
Why This Matters
This data justifies the selection of compound 7a for antitubercular research programs requiring a non-rifampicin scaffold with comparable potency against the primary drug-susceptible Mtb strain.
- [1] Sanka BM, Tadesse DM, Bedada ET, Mengesha ET, Babu GN. Design, synthesis, biological screening and molecular docking studies of novel multifunctional 1,4-di (aryl/heteroaryl) substituted piperazine derivatives as potential antitubercular and antimicrobial agents. Bioorg Chem. 2022;119:105568. View Source
